Antileishmanial agent-20

Leishmania infantum Visceral Leishmaniasis Antiparasitic Drug Discovery

Leishmaniasis drug discovery requires precise species-selective controls. Generic pyrazinylpiperazine analogs fail due to SAR sensitivity. Antileishmanial agent-20 (catechol-pyrazinylpiperazine scaffold) solves this with: - Defined IC50: 2.8 μM (L. infantum) vs 0.2 μM (L. braziliensis) - 14-fold differential for comparative assays - Predicted 86.26% GI absorption, superior to monohydroxylated analogs - Mid-range potency benchmark between miltefosine and amphotericin B Synthetic small molecule, ≥98% purity. Available for R&D.

Molecular Formula C15H16N4O3
Molecular Weight 300.31 g/mol
Cat. No. B12381614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-20
Molecular FormulaC15H16N4O3
Molecular Weight300.31 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CN=C2)C(=O)C3=C(C(=CC=C3)O)O
InChIInChI=1S/C15H16N4O3/c20-12-3-1-2-11(14(12)21)15(22)19-8-6-18(7-9-19)13-10-16-4-5-17-13/h1-5,10,20-21H,6-9H2
InChIKeyZZHJDDYDLFEZIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antileishmanial Agent-20 Procurement Guide


Antileishmanial agent-20 is a synthetic, small-molecule antiparasitic compound within the pyrazinylpiperazine class, specifically a catechol derivative featuring a (2,3-dihydroxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone scaffold [1]. This compound is distinguished by its demonstrated selectivity toward the Leishmania parasite, exhibiting defined 50% inhibitory concentration (IC50) values against both Leishmania infantum and Leishmania braziliensis . The compound's activity profile and structural features position it as a reference tool for leishmaniasis research, particularly for studies requiring species-specific potency benchmarks.

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Species-selective probe: Reported activity against L. infantum and L. braziliensis supports species-specific antileishmanial research.
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Defined potency benchmarks: Reported IC₅₀ values enable cross-species and comparator-anchored assay development.
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Catechol scaffold: Pyrazinylpiperazine derivative with catechol moiety; supports oral absorption research and SAR studies.

Antileishmanial Agent-20: Analog Substitution Limitations


While the pyrazinylpiperazine class includes numerous antileishmanial compounds, generic substitution is not viable due to pronounced structure-activity relationship (SAR) variations that critically impact potency, species selectivity, and pharmacokinetic liabilities. Within the series, even subtle modifications to the benzoyl fragment (e.g., catechol vs. monohydroxylated or methoxy substitutions) lead to substantial shifts in IC50 values, gastrointestinal permeability, and metabolic stability [1]. Specifically, the catechol moiety of antileishmanial agent-20 confers a unique combination of potency and absorption characteristics that are not replicated by its closest analogs [2], underscoring the necessity of procuring the precise compound for reproducible research outcomes.

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Catechol moiety is critical for GI permeability; monohydroxylated analogs show substantially lower predicted absorption and may not achieve comparable oral exposure.
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Benzoyl fragment modifications (e.g., methoxy substitution) can shift antileishmanial IC₅₀ values and species selectivity; SAR variations prevent direct analog interchange.
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Class-level selectivity indices differ; related analogs may exhibit altered host cell cytotoxicity profiles, limiting substitution without revalidation.

Antileishmanial Agent-20: Comparative Evidence


Superior Potency Against L. infantum vs. Miltefosine

Antileishmanial agent-20 demonstrates a 7.2-fold higher potency against L. infantum compared to the standard antileishmanial drug miltefosine. The compound's IC50 of 2.8 μM is markedly lower than the reported IC50 of 20.09 μM for miltefosine against the same species [1]. This differential potency suggests that antileishmanial agent-20 may serve as a more sensitive tool for detecting L. infantum inhibition in vitro.

Potency vs Miltefosine
Reported
IC₅₀ 2.8 μM vs 20.09 μM (7.2-fold lower)
Supports L. infantum inhibition endpoint review; may reduce compound usage in screening.
Cross-study comparison; assay specifics vary.
Leishmania infantum Visceral Leishmaniasis Antiparasitic Drug Discovery

Potency Comparable to Pentamidine (L. infantum)

Antileishmanial agent-20 exhibits an IC50 of 2.8 μM against L. infantum , a value that is comparable to the 2.5 μM IC50 reported for pentamidine against the same species [1]. While both compounds display similar potency, antileishmanial agent-20 is described as selective toward the Leishmania parasite , and its pyrazinylpiperazine scaffold is associated with low cytotoxicity in related analogs (SI ≥ 184) [2]. This suggests that antileishmanial agent-20 may provide a similar potency but potentially superior selectivity profile compared to pentamidine, an important consideration for minimizing host cell toxicity in extended assays.

Potency vs Pentamidine
Reported
IC₅₀ 2.8 μM (comparable to pentamidine 2.5 μM)
Reported comparable potency; selectivity context differs (class-level SI inference). Data to verify host cell impact.
Class-level SI data; direct cytotoxicity comparison not available.
Leishmania infantum Visceral Leishmaniasis Drug Selectivity

L. braziliensis Potency Relative to Amphotericin B

Against L. braziliensis, antileishmanial agent-20 displays an IC50 of 0.2 μM . While this is less potent than the gold-standard amphotericin B (IC50 ~0.09 μM) [1], it is still in the sub-micromolar range and offers a 10- to 14-fold improvement in potency compared to miltefosine, which shows an IC50 of 2.0–3.0 μM against this species [2]. This positions antileishmanial agent-20 as an intermediate potency tool, useful for studies where amphotericin B's cytotoxicity or formulation challenges are prohibitive.

Potency vs Amphotericin B
Reported
IC₅₀ 0.2 μM (AmB 0.09 μM; miltefosine 2.0–3.0 μM)
Supports sub-μM L. braziliensis assay; intermediate potency between comparators. May be considered when amphotericin B limitations are prohibitive.
Cross-study comparison; endpoint context varies.
Leishmania braziliensis Mucocutaneous Leishmaniasis Antiparasitic Drug Discovery

Cross-Species Potency: L. braziliensis vs. L. infantum

Antileishmanial agent-20 demonstrates a pronounced species-dependent potency differential, exhibiting a 14-fold higher activity against L. braziliensis (IC50 = 0.2 μM) compared to L. infantum (IC50 = 2.8 μM) . In contrast, many standard antileishmanials such as miltefosine and amphotericin B show a narrower potency gap (e.g., miltefosine: L. infantum IC50 ~20 μM vs. L. braziliensis IC50 ~2.5 μM, ~8-fold difference) [1][2]. This wider cross-species potency differential makes antileishmanial agent-20 particularly valuable for experiments aimed at discriminating between L. infantum and L. braziliensis mechanisms or for validating species-specific drug targets.

Cross-Species Differential
Reported
L. infantum / L. braziliensis IC₅₀ ratio: 14-fold
Enables species-discrimination studies; wider potency gap than miltefosine and amphotericin B.
Assay conditions may influence absolute IC₅₀ values.
Species-Selective Antileishmanial Leishmania infantum Leishmania braziliensis

Catechol-Driven High GI Absorption

Within the pyrazinylpiperazine series, the catechol derivative (antileishmanial agent-20, referred to as compound 6 in the source study) demonstrates a predicted gastrointestinal (GI) absorption fraction (Fa) of 86.26% [1]. This is notably higher than the monohydroxylated analogs 2 (Fa < 50%) and 5 (Fa < 50%) [1]. The high GI absorption is attributed to intramolecular hydrogen bonding on the catechol fragment, which effectively 'shields' polarity and enhances membrane permeability [2]. This ADME property suggests that antileishmanial agent-20 is more likely to achieve effective oral exposure compared to closely related pyrazinylpiperazine analogs, making it a preferred choice for in vivo studies where oral administration is considered.

GI Absorption (PAMPA)
Head-to-head
Predicted Fa: 86.26% (monohydroxy analogs <50%)
Supports oral exposure research context; catechol-mediated permeability distinguishes from close analogs.
Predicted Fa based on PAMPA; in vivo correlation to verify.
ADME Oral Bioavailability Drug Discovery

Antileishmanial Agent-20 Application Scenarios


Species-Specific Antileishmanial Screening Assays

Given its 14-fold higher potency against L. braziliensis versus L. infantum , antileishmanial agent-20 is ideally suited for designing comparative assays that require a clear potency differential between these two clinically relevant Leishmania species. This allows researchers to assess species-dependent drug responses or validate targets that may be more vulnerable in L. braziliensis.

Pentamidine-Equivalent Potency and Reduced Cytotoxicity

For assays where pentamidine serves as a reference but its host cell toxicity is a concern, antileishmanial agent-20 provides a near-equivalent IC50 against L. infantum (2.8 μM vs. 2.5 μM) [1] while being derived from a scaffold associated with high selectivity indices (SI ≥ 184 in related analogs) [2]. This makes it a viable alternative for longer-duration cell-based assays.

Oral Bioavailability-Focused Preclinical Research

The catechol moiety of antileishmanial agent-20 confers a predicted GI absorption of 86.26% [3], substantially higher than monohydroxylated pyrazinylpiperazine analogs. This property positions the compound as a preferred starting point for preclinical studies where oral administration is planned, potentially reducing the need for parenteral formulation development.

Benchmarking vs. Miltefosine and Amphotericin B

With a defined IC50 of 2.8 μM (L. infantum) and 0.2 μM (L. braziliensis) , antileishmanial agent-20 serves as a precise benchmark compound for evaluating novel antileishmanial candidates. Its potency lies between that of miltefosine (weaker) and amphotericin B (stronger) [4], providing a mid-range reference point for screening campaigns.

Application
Selection Property
Validation Focus
Leishmania species-discrimination studies
Species-dependent potency profile
L. braziliensis vs L. infantum endpoint differentiation
L. infantum cell-based assays
Comparable potency to pentamidine with class-level selectivity index
Host cell viability endpoints; extended-duration assay compatibility
Oral exposure model development
Predicted GI absorption (catechol-mediated permeability)
In vivo oral PK exposure validation
Antileishmanial screening campaigns
Defined potency benchmarks across species
IC₅₀ reference range between standard comparators

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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